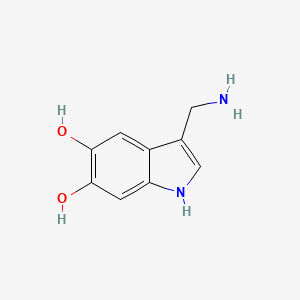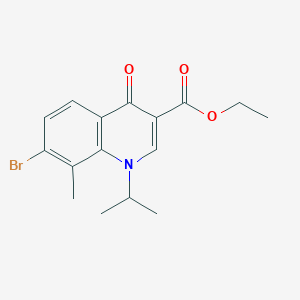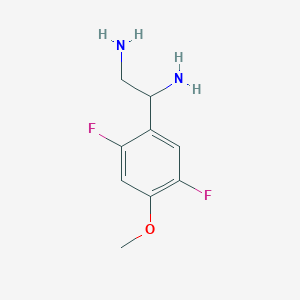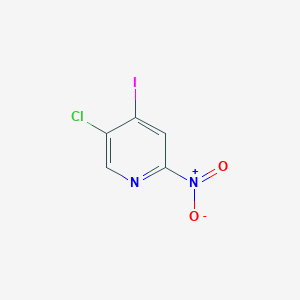
5-Chloro-4-iodo-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-iodo-2-nitropyridine is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-nitropyridine typically involves the nitration of 5-Chloro-4-iodopyridine. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes halogenation, nitration, and purification steps to obtain the desired compound with high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-iodo-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine or iodine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 5-Chloro-4-iodo-2-aminopyridine.
Coupling Reactions: The products are various aryl or alkyl-substituted pyridines.
Applications De Recherche Scientifique
5-Chloro-4-iodo-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-iodo-2-nitropyridine involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine, iodine, and nitro groups makes the pyridine ring highly reactive. This reactivity allows the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-nitropyridine
- 2-Chloro-5-nitropyridine
- 5-Bromo-2-nitropyridine
- 2-Iodo-5-nitropyridine
Comparison
5-Chloro-4-iodo-2-nitropyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity compared to its analogs. The combination of these halogens with the nitro group enhances its potential for diverse chemical reactions and applications. Other similar compounds may lack this combination of functional groups, resulting in different reactivity profiles and applications.
Propriétés
Formule moléculaire |
C5H2ClIN2O2 |
|---|---|
Poids moléculaire |
284.44 g/mol |
Nom IUPAC |
5-chloro-4-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H |
Clé InChI |
AKGYTJOUKUMWKR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1[N+](=O)[O-])Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


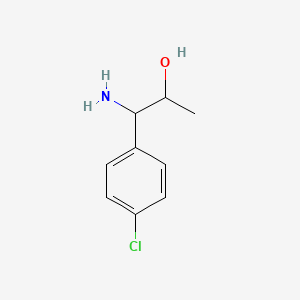
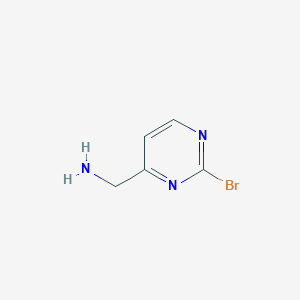
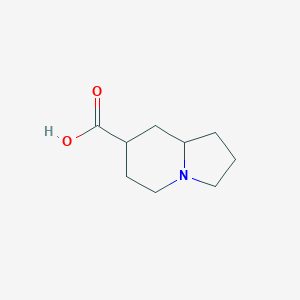
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)

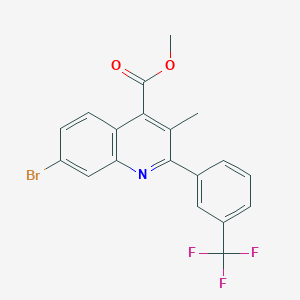
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
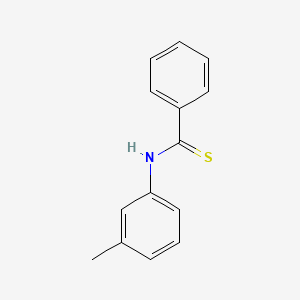
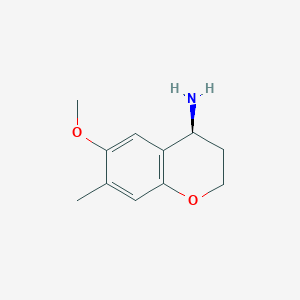
![(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
